molecular formula C10H12ClNO B6219192 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride CAS No. 2751611-00-2

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride

Cat. No. B6219192
CAS RN: 2751611-00-2
M. Wt: 197.7
InChI Key:
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Description

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride (OTUH) is a cyclic organic compound and a derivative of tricyclo[7.1.1.0,2,7]undec-2-ene. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. OTUH has been studied for its potential applications in the fields of medicine, biochemistry, and materials science.

Scientific Research Applications

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride has been studied for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride has been used to study the mechanism of action of certain drugs and the biochemical and physiological effects of these drugs on the body. In biochemistry, 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride has been used to study the structure and function of proteins and other biomolecules. In materials science, 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride has been used to study the properties of polymers and other materials.

Mechanism of Action

The mechanism of action of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride is not yet fully understood. However, it is believed that 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride binds to certain proteins and other biomolecules, altering their structure and function. This binding can lead to changes in the biochemical and physiological processes in the body, which can result in the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride are not yet fully understood. However, it is believed that 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride can alter the structure and function of certain proteins and other biomolecules, leading to changes in the biochemical and physiological processes in the body. These changes can result in the desired therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride in laboratory experiments include its relative stability and solubility in a variety of solvents. 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride is also relatively inexpensive and can be synthesized in a relatively short amount of time. The main limitation of using 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride research include further study of its mechanism of action and biochemical and physiological effects, as well as its potential applications in medicine, biochemistry, and materials science. Additionally, further research could be done on the synthesis of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride and the optimization of its synthesis conditions. Finally, further research could be done on the development of new derivatives of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride and their potential applications.

Synthesis Methods

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride can be synthesized by reacting tricyclo[7.1.1.0,2,7]undec-2-ene with hydrochloric acid in ethanol. The reaction is carried out at room temperature and yields a white crystalline product. The reaction is reversible, so the product can be purified by recrystallization in ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride involves the cyclization of a precursor compound followed by amination and hydrochloride salt formation.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-hydroxy-2,6-diethyl-3-oxocyclohexa-1,4-dienecarbaldehyde", "Step 2: Cyclization of 4-hydroxy-2,6-diethyl-3-oxocyclohexa-1,4-dienecarbaldehyde with ethylamine in the presence of sodium hydroxide to form 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine", "Step 3: Formation of the hydrochloride salt of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine by treating the amine with hydrochloric acid in diethyl ether followed by drying with magnesium sulfate" ] }

CAS RN

2751611-00-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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